Cbz-allo-O-ethyl-L-Thr
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cbz-allo-O-ethyl-L-Thr typically involves the protection of the amino group of threonine using the carboxybenzyl (Cbz) group. This is achieved by reacting threonine with carboxybenzyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate. The reaction is carried out in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers that can handle large volumes of reagents and solvents. The reaction conditions are optimized to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Cbz-allo-O-ethyl-L-Thr undergoes several types of chemical reactions, including:
Hydrogenation: The Cbz group can be removed by catalytic hydrogenation using palladium on carbon (Pd-C) and hydrogen gas (H2).
Substitution: The ethyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Hydrogenation: Pd-C, H2
Substitution: Various alkyl or aryl halides, bases like sodium hydride (NaH) or potassium carbonate (K2CO3).
Major Products Formed
Scientific Research Applications
Cbz-allo-O-ethyl-L-Thr has several applications in scientific research:
Mechanism of Action
The mechanism of action of Cbz-allo-O-ethyl-L-Thr involves the protection of the amino group of threonine, preventing it from participating in unwanted reactions during peptide synthesis. The Cbz group is stable under basic and acidic conditions but can be removed by hydrogenation, allowing for the selective deprotection of the amino group .
Comparison with Similar Compounds
Similar Compounds
Carboxybenzyl-L-threonine (Cbz-L-Thr): Similar to Cbz-allo-O-ethyl-L-Thr but without the ethyl group.
Boc-allo-O-ethyl-L-Thr: Uses the t-butoxycarbonyl (Boc) group instead of the Cbz group for protection.
Fmoc-allo-O-ethyl-L-Thr: Uses the fluorenylmethoxycarbonyl (Fmoc) group for protection.
Uniqueness
This compound is unique due to the presence of both the Cbz protecting group and the ethyl group, which provides additional stability and versatility in peptide synthesis .
Properties
Molecular Formula |
C14H19NO5 |
---|---|
Molecular Weight |
281.30 g/mol |
IUPAC Name |
(2S,3S)-3-ethoxy-2-(phenylmethoxycarbonylamino)butanoic acid |
InChI |
InChI=1S/C14H19NO5/c1-3-19-10(2)12(13(16)17)15-14(18)20-9-11-7-5-4-6-8-11/h4-8,10,12H,3,9H2,1-2H3,(H,15,18)(H,16,17)/t10-,12-/m0/s1 |
InChI Key |
DSLWCRVOGPJERI-JQWIXIFHSA-N |
Isomeric SMILES |
CCO[C@@H](C)[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CCOC(C)C(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Origin of Product |
United States |
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